molecular formula C20H15N3S2 B290198 3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine CAS No. 55211-01-3

3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine

Cat. No. B290198
CAS RN: 55211-01-3
M. Wt: 361.5 g/mol
InChI Key: WYTYFWXFWAQROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine, also known as NSC-87877, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research, including cancer therapy, neuroprotection, and oxidative stress.

Mechanism of Action

The mechanism of action of 3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. 3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine binds to the PH domain of Akt, preventing its activation and subsequent downstream signaling. This leads to the inhibition of mTOR, which is a key regulator of protein synthesis and cell growth.
Biochemical and Physiological Effects:
3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It also has antioxidant properties, which may contribute to its neuroprotective effects. However, further studies are needed to fully understand the biochemical and physiological effects of 3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially safer alternative to conventional chemotherapy drugs, which often have significant side effects. However, 3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine has limited solubility and stability, which may pose challenges in its use in lab experiments.

Future Directions

There are several potential future directions for research on 3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine. One area of interest is the development of more stable and soluble analogs of 3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine, which may improve its efficacy and ease of use. Additionally, further studies are needed to fully understand the mechanism of action of 3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine and its potential applications in other fields of research, such as neuroprotection and oxidative stress. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine in humans.

Synthesis Methods

The synthesis of 3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine involves the reaction of 2,4-dithiazolidinedione with aniline and benzaldehyde in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and X-ray crystallography.

Scientific Research Applications

3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. Additionally, 3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

CAS RN

55211-01-3

Molecular Formula

C20H15N3S2

Molecular Weight

361.5 g/mol

IUPAC Name

3-N,5-N,4-triphenyl-1,2,4-dithiazolidine-3,5-diimine

InChI

InChI=1S/C20H15N3S2/c1-4-10-16(11-5-1)21-19-23(18-14-8-3-9-15-18)20(25-24-19)22-17-12-6-2-7-13-17/h1-15H

InChI Key

WYTYFWXFWAQROR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C2N(C(=NC3=CC=CC=C3)SS2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=NC3=CC=CC=C3)SS2)C4=CC=CC=C4

Origin of Product

United States

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